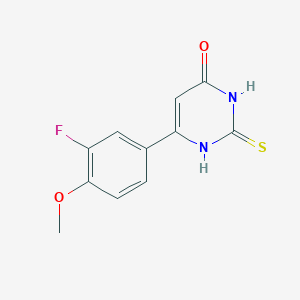![molecular formula C9H7BrClN3O B1467115 [1-(4-bromo-2-chlorophenyl)-1H-1,2,3-triazol-4-yl]methanol CAS No. 1247736-31-7](/img/structure/B1467115.png)
[1-(4-bromo-2-chlorophenyl)-1H-1,2,3-triazol-4-yl]methanol
Vue d'ensemble
Description
The compound “[1-(4-bromo-2-chlorophenyl)-1H-1,2,3-triazol-4-yl]methanol” is a derivative of 1H-1,2,3-triazole, which is a class of heterocyclic organic compounds. The 1,2,3-triazole ring is a five-membered ring consisting of two carbon atoms and three nitrogen atoms . The compound also contains a bromo-chloro phenyl group and a methanol group attached to the triazole ring.
Applications De Recherche Scientifique
Synthesis and Structural Characterization
Compounds with the 1,2,3-triazole moiety are synthesized through various methods, including click chemistry, and are characterized for their structural properties. For instance, the synthesis and crystal structure of new bis(3-chlorophenyl)-[5-methyl-1-(4-methylphenyl)-1,2,3-triazol-4-yl]-methanol have been established, demonstrating the compound's molecular conformation and packing stabilized by intermolecular interactions (Dong & Huo, 2009). This highlights the structural diversity and potential for further functionalization of triazole derivatives.
Catalytic Applications
Triazole derivatives are also recognized for their catalytic applications. A study introduced a tris(1-benzyl-1H-1,2,3-triazol-4-yl)methanol ligand forming a stable complex with CuCl, which catalyzes the Huisgen 1,3-dipolar cycloaddition efficiently, showcasing the compound's potential as a highly active catalyst for organic transformations (Ozcubukcu et al., 2009).
Antimicrobial Activity
The antibacterial activities of triazole derivatives are of significant interest. A study on heterocyclic systems containing bridged nitrogen atoms synthesized derivatives demonstrating evaluated antibacterial activities, underscoring the potential for triazole compounds in developing new antimicrobial agents (Hui et al., 2000).
Corrosion Inhibition
Triazole derivatives have found applications as corrosion inhibitors for metals in acidic media. Research on (1-benzyl-1H-1,2,3-triazole-4-yl)methanol and related compounds revealed their effectiveness in protecting mild steel from corrosion, indicating their utility in industrial applications (Ma et al., 2017).
Material Science
In material science, the synthesis and dielectric properties of coordination compounds with triazole derivatives as ligands have been explored, showing potential for the development of materials with specific electronic properties (Yang, 2006).
Mécanisme D'action
Target of Action
Similar compounds have been found to bind with high affinity to multiple receptors , suggesting that [1-(4-bromo-2-chlorophenyl)-1H-1,2,3-triazol-4-yl]methanol may also interact with various biological targets.
Mode of Action
It is likely that the compound interacts with its targets through a combination of covalent and non-covalent interactions, leading to changes in the targets’ function .
Biochemical Pathways
Similar compounds have been shown to affect a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . Therefore, it is possible that [1-(4-bromo-2-chlorophenyl)-1H-1,2,3-triazol-4-yl]methanol may also influence a wide range of biochemical pathways.
Pharmacokinetics
It has been suggested that the compound has high gastrointestinal absorption and is able to permeate the blood-brain barrier .
Result of Action
Based on the wide range of biological activities exhibited by similar compounds , it is likely that the compound has diverse effects at the molecular and cellular levels.
Action Environment
Environmental factors can influence the action, efficacy, and stability of [1-(4-bromo-2-chlorophenyl)-1H-1,2,3-triazol-4-yl]methanol. For instance, the compound’s reactivity and stability may be affected by factors such as temperature, pH, and the presence of other chemicals . .
Propriétés
IUPAC Name |
[1-(4-bromo-2-chlorophenyl)triazol-4-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrClN3O/c10-6-1-2-9(8(11)3-6)14-4-7(5-15)12-13-14/h1-4,15H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYKXUNMIBNAUNF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)Cl)N2C=C(N=N2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.53 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[1-(4-bromo-2-chlorophenyl)-1H-1,2,3-triazol-4-yl]methanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





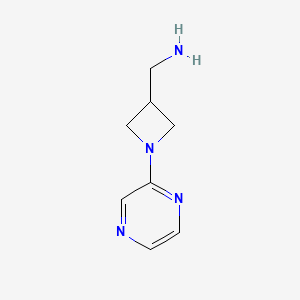
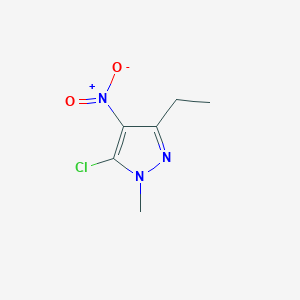
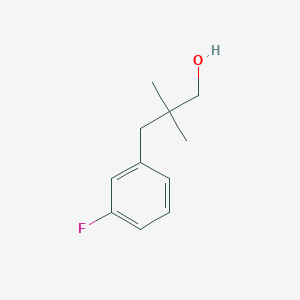
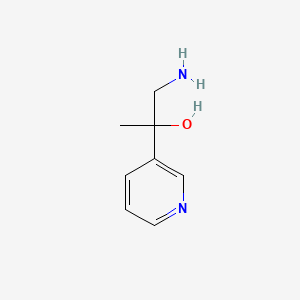
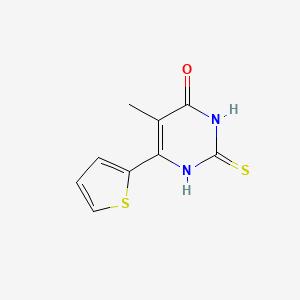

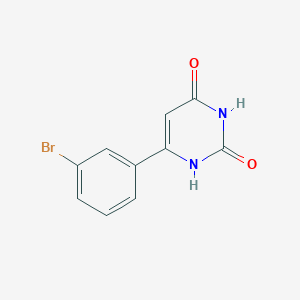

![3-cyclopropyl-2-(pyrrolidin-3-yl)-3H-imidazo[4,5-b]pyridine](/img/structure/B1467047.png)
